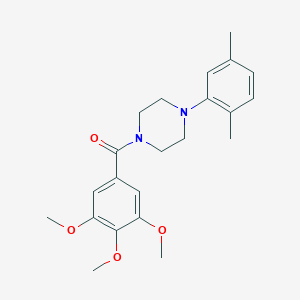

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

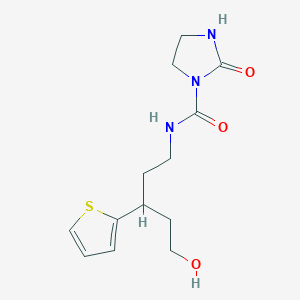

“(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a compound that has been studied for its potential antimicrobial activity . It is synthesized by coupling aromatic acid chlorides with Piperzain-yl(3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base .

Synthesis Analysis

The synthesis of this compound involves the coupling of aromatic acid chlorides with Piperzain-yl(3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . The structures of the synthesized compounds have been characterized by elemental analysis and spectral studies .科学的研究の応用

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives have been extensively studied for their therapeutic uses across various medical conditions. These compounds exhibit a wide range of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. The slight modifications in the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. For instance, the exploration of piperazine-based molecules in drug discovery has demonstrated their versatility in addressing diseases, suggesting their potential as a flexible building block for drug-like elements. This adaptability is due to the modifications of substituents present on the piperazine ring, which can have a significant impact on the pharmacokinetic and pharmacodynamics factors of the resulting molecules, indicating the breadth of potential applications for piperazine derivatives in therapeutic investigations (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogs have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role in the development of new anti-TB molecules, providing a foundation for medicinal chemists to design safer, selective, and cost-effective anti-mycobacterial agents. The structure-activity relationship (SAR) analysis of potent piperazine-based anti-TB molecules offers insights into designing novel therapeutic agents to combat tuberculosis effectively (Girase et al., 2020).

作用機序

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by binding to them. The structure-activity relationships suggest that the phenylpiperazine region of the compound is an important center where α receptors combine with the drug’s basic center . These compounds have α receptor blocking activity in varying degrees .

Biochemical Pathways

The α1-ars, which are the compound’s primary targets, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that the compound may influence the biochemical pathways related to these conditions.

Pharmacokinetics

In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds with similar structures . These compounds exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-adrenergic receptor antagonists .

Result of Action

Given its interaction with α1-ars, it can be hypothesized that the compound may have effects on the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It may also have potential therapeutic effects on neurodegenerative and psychiatric conditions .

特性

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-15-6-7-16(2)18(12-15)23-8-10-24(11-9-23)22(25)17-13-19(26-3)21(28-5)20(14-17)27-4/h6-7,12-14H,8-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTAEYQWRLVXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2464069.png)

![N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2464070.png)

![methyl 2-[N-(cyanomethyl)-1-[5-(5-methylfuran-2-yl)thiophen-2-yl]formamido]acetate](/img/structure/B2464077.png)

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2464085.png)

![N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2464086.png)

![tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine](/img/structure/B2464088.png)